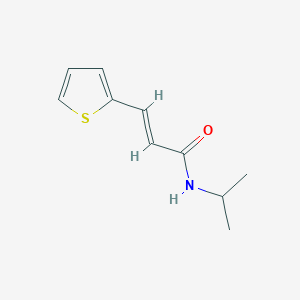![molecular formula C18H17N3O6 B14915768 2-(3,4-dimethylphenoxy)-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide](/img/structure/B14915768.png)
2-(3,4-dimethylphenoxy)-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethylphenoxy)-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, nitro groups, and hydrazide functionalities, making it a subject of interest in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 3,4-Dimethylphenoxyacetic Acid: This can be achieved through the reaction of 3,4-dimethylphenol with chloroacetic acid under basic conditions.
Formation of 3,4-Dimethylphenoxyacetohydrazide: The acid is then converted to its hydrazide form by reacting with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of 3,4-dimethylphenoxyacetohydrazide with 6-nitro-1,3-benzodioxole-5-carbaldehyde under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dimethylphenoxy)-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The hydrazide functionality can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Conversion of nitro groups to amines.
Reduction: Formation of amines from hydrazides.
Substitution: Introduction of various substituents on the aromatic rings.
Aplicaciones Científicas De Investigación
2-(3,4-Dimethylphenoxy)-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dimethylphenoxy)-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydrazide functionality can form hydrogen bonds with biological macromolecules. These interactions can affect various biochemical pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-Dimethylphenoxy)acetohydrazide
- 2-(3,5-Dimethylphenoxy)acetohydrazide
- 2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide
Uniqueness
2-(3,4-Dimethylphenoxy)-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both nitro and hydrazide groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C18H17N3O6 |
|---|---|
Peso molecular |
371.3 g/mol |
Nombre IUPAC |
2-(3,4-dimethylphenoxy)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H17N3O6/c1-11-3-4-14(5-12(11)2)25-9-18(22)20-19-8-13-6-16-17(27-10-26-16)7-15(13)21(23)24/h3-8H,9-10H2,1-2H3,(H,20,22)/b19-8+ |
Clave InChI |
NZHVHKXTQJTYPC-UFWORHAWSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC3=C(C=C2[N+](=O)[O-])OCO3)C |
SMILES canónico |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B14915686.png)
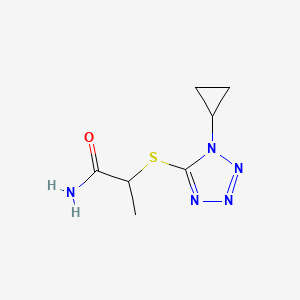

![4-Chloro-5-nitrobenzo[d]thiazole](/img/structure/B14915695.png)
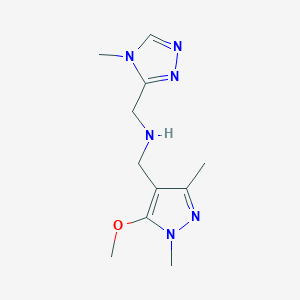
![Methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B14915710.png)
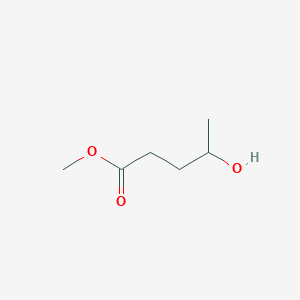
![8-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915717.png)
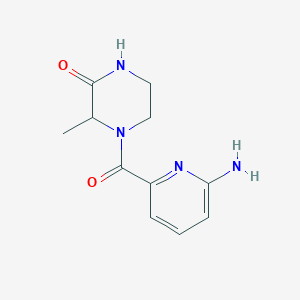
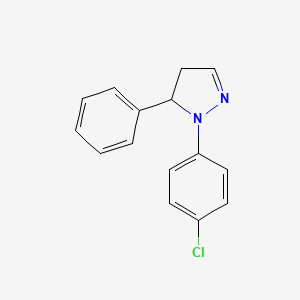

![2-(2-Cyclopropyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14915738.png)

